Kasugamine
Description
Structure
2D Structure
Properties
CAS No. |
8075-83-0 |
|---|---|
Molecular Formula |
C28H36Cl4N3O13P |
Molecular Weight |
795.4 g/mol |
IUPAC Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;bis(2,4-dichlorophenyl) ethyl phosphate |
InChI |
InChI=1S/C14H11Cl4O4P.C14H25N3O9/c1-2-20-23(19,21-13-5-3-9(15)7-11(13)17)22-14-6-4-10(16)8-12(14)18;1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-8H,2H2,1H3;3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t;3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m.1/s1 |
InChI Key |
NOEKKZNBKGTVKH-ZQLLRLHXSA-N |
SMILES |
CC(C(CC(C=O)N)N)O |
Isomeric SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N |
Canonical SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Kasugamine: a Foundational Overview in Chemical Biology Research
Contextualization within Natural Product Discovery and Development
Natural products have historically served as indispensable sources for the discovery and development of new fungicides, bactericides, and other biologically active compounds cabidigitallibrary.orgmdpi.com. Kasugamine (B1673303) itself is an unusual amino-sugar (2,4-diamino-2,3,4,6-tetradeoxy-D-arabino-hexose) that forms part of kasugamycin (B1663007), an aminoglycoside antibiotic isolated from the bacterium Streptomyces kasugaensis mdpi.comasm.org. The discovery of such naturally occurring molecules has profoundly influenced the design of synthetic analogs with optimized biological and physical properties, underscoring the foundational role of natural products in chemical biology and drug discovery cabidigitallibrary.org. The field of chemical biology frequently leverages the intricate structures and mechanisms of natural products to understand biological processes and to engineer new molecules with desired functions gla.ac.ukchalmers.se.
Historical Trajectory of this compound Research
The parent compound, kasugamycin, was first discovered in 1965 mdpi.com. Early research primarily focused on its efficacy as an agricultural fungicidal agent, particularly against rice blast disease caused by Pyricularia oryzae, a role it has maintained for over five decades mdpi.comresearchgate.net. Investigations into kasugamycin's mechanism of action revealed its ability to inhibit protein synthesis in prokaryotic organisms, including Pyricularia oryzae and Pseudomonas fluorescens cabidigitallibrary.orgnih.gov. This inhibition was found to occur at the translation initiation step, specifically by interfering with aminoacyl-tRNA binding to the 30S ribosomal subunit in bacteria such as Escherichia coli nih.govwikipedia.org. Structural studies, including X-ray crystallography of the kasugamycin-70S ribosome complex, elucidated that the compound binds within the messenger RNA (mRNA) channel of the 30S subunit wikipedia.org. This binding position, located between the universally conserved G926 and A794 nucleotides in 16S ribosomal RNA, suggests that kasugamycin mimics codon nucleotides at the ribosomal P and E sites, thereby perturbing the mRNA-tRNA codon-anticodon interaction wikipedia.org.
Current Academic Research Paradigms and Directions
Contemporary academic research on this compound and its parent compound, kasugamycin, is characterized by a multi-faceted approach, encompassing detailed biosynthetic pathway elucidation, advanced synthetic chemistry, and the exploration of new biological applications.
A significant area of focus has been the complete mapping of kasugamycin's biosynthetic pathway, which remained largely unresolved for over 50 years despite its discovery mdpi.comresearchgate.netnih.gov. Kasugamycin is known to be composed of three distinct chemical moieties: D-chiro-inositol, this compound, and glycine (B1666218) imine mdpi.comresearchgate.netnih.gov. Recent breakthroughs have identified key enzymatic steps in its biosynthesis. For instance, the epimerase KasQ has been shown to initiate kasugamycin biosynthesis by converting UDP-GlcNAc to UDP-ManNAc mdpi.comresearchgate.netnih.govnih.gov. Isotope-feeding studies have further confirmed that 13C, 15N-glucosamine/UDP-GlcNH2, rather than glucose/UDP-Glc, serves as the direct precursor for kasugamycin formation mdpi.comresearchgate.netnih.govnih.gov. The biosynthetic gene cluster (kas genes) from Streptomyces kasugaensis has been isolated and characterized, with genes like kasD (encoding dNDP-glucose 4,6-dehydratase) and ksR (a self-resistance gene) identified as playing roles in the pathway jmb.or.krresearchgate.net. Enzymes like KasF and KasH have been identified as kasugamycin-modifying enzymes, with KasH exhibiting more specific and reactive resistance mechanisms mdpi.comresearchgate.netnih.govnih.gov.
The following table summarizes some key enzymes identified in the kasugamycin biosynthetic pathway and their proposed roles:
| Enzyme | Proposed Role in Kasugamycin Biosynthesis |
| KasQ | Converts UDP-GlcNAc to UDP-ManNAc, initiating biosynthesis mdpi.comresearchgate.netnih.govnih.gov |
| KasN | Glycine oxidase, potentially driving reactions toward UDP-kasugamine nih.gov |
| KasA | Aminotransferase and glycosyltransferase, potentially coupling UDP-carboxyformimidoyl-kasugamine and myo-inositol nih.govjmb.or.kr |
| KasJ | Epimerase, potentially completing the synthetic pathway by epimerizing C1-OH of myo-inositol to D-chiro-inositol nih.gov |
| KasD | dNDP-glucose 4,6-dehydratase, catalyzing conversion of dNDP-glucose to 4-keto-6-deoxy-dNDP-glucose jmb.or.krresearchgate.net |
| KasF/H | Kasugamycin-modifying acetyltransferases, involved in resistance mdpi.comresearchgate.netnih.govnih.gov |
| KsR | Self-resistance gene, encoding an N-acetyl transferase that may inactivate kasugamycin by modifying the this compound group jmb.or.krresearchgate.net |
Beyond biosynthesis, synthetic chemistry efforts are actively pursuing the total synthesis of kasugamycin and its derivatives, including the challenging this compound unit itself chemistryviews.org. These synthetic endeavors aim to provide access to analogs with potentially improved or novel biological properties, facilitating the development of new therapeutic agents chemistryviews.org.
Emerging research paradigms also extend to exploring unexpected biological activities of kasugamycin. Recent findings indicate potential applications beyond its traditional agricultural use, including activity against Mycobacterium tuberculosis, inhibition of herpes simplex virus-2 (HSV-2), and even promising activity against COVID-19 through inhibition of the 3a-channel and chitinase (B1577495) 3-like-1 (CHI3L1) proteins nih.gov. These diverse findings highlight the ongoing relevance of this compound and kasugamycin in chemical biology research, driving new directions in understanding fundamental biological processes and developing innovative solutions for various diseases.
Microbial Production and Biosynthesis Pathways of Kasugamine
Producer Organisms: Streptomyces kasugaensis and Related Actinomycetes
Kasugamine (B1673303), as a key moiety of the aminoglycoside antibiotic kasugamycin (B1663007), is primarily produced by specific microbial strains. The leading producer organism is Streptomyces kasugaensis, a bacterium known for its ability to synthesize this important antibiotic. jmb.or.krmdpi.com Specifically, Streptomyces kasugaensis KACC 20262 has been a subject of research for its kasugamycin biosynthetic capabilities. jmb.or.kr Another related actinomycete, Streptomyces microaureus strain XM301, has also been identified as a producer of kasugamycin, with its gene cluster organization showing close resemblance to that of S. kasugaensis. researchgate.net
Genetic Architecture of this compound Biosynthesis
The biosynthesis of this compound, and subsequently kasugamycin, is governed by a complex arrangement of genes organized into biosynthetic gene clusters (BGCs) within the producer organisms.
Identification and Functional Annotation of Biosynthetic Gene Clusters (e.g., kasA, kasD, kasH, kasQ, kasB, ksR, kasT, kasN, kasM)
Genomic analysis of Streptomyces kasugaensis has revealed a significant gene cluster responsible for kasugamycin biosynthesis. A 22 kb DNA fragment isolated from S. kasugaensis KACC 20262, for instance, contains 17 putative open reading frames (ORFs) implicated in this process. jmb.or.kr Several genes within this cluster have been proposed as integral to kasugamycin biosynthesis, including kasI, kasB, kasO, kasE, kasH, kasG, kasA, kasD, and kasC. jmb.or.kr These genes encode proteins that exhibit homologies to various antibiotic biosynthetic enzymes, functioning as oxidases, hydratases, aminotransferases, epimerases, glucosyl transferases, and N-acetyl transferases. jmb.or.kr
Beyond the core biosynthetic machinery, the gene cluster also includes regulatory genes such as kasR and kasQ, and resistance genes like kasT, kasN, kasM, and ksR. jmb.or.kr The ksR gene, for example, is an antibiotic resistance gene, and its functional analysis has been performed through heterologous expression. jmb.or.kr Downstream of the ksR gene, additional ORFs have been identified, encoding proteins like secretion proteins, ABC transporters, and membrane proteins, which are likely involved in the export of kasugamycin from the cell. jmb.or.kr
Presented below is a summary of identified genes and their proposed functions in kasugamycin biosynthesis:
| Gene | Proposed Function / Homology | Role in this compound/Kasugamycin Biosynthesis | Reference |
| kasA | Aminotransferase | Predicted to complete this compound generation | jmb.or.kr |
| kasB | Glycine (B1666218)/D-amino acid oxidase | Predicted to complete this compound generation | jmb.or.kr |
| kasC | Biosynthetic gene | Proposed kasugamycin biosynthetic gene | jmb.or.kr |
| kasD | dNDP-glucose 4,6-dehydratase | Catalyzes generation of 4-keto-6-deoxy-dNDP-glucose from dNDP-glucose | jmb.or.kr |
| kasE | NDP-N-acetylglucosamine 2-epimerase | Proposed kasugamycin biosynthetic gene | jmb.or.kr |
| kasG | Glucosyl transferase | Connects this compound to D-chiro-inositol to yield kasugamycin | jmb.or.kr |
| kasH | NDP-hexose-3-dehydratase / Acetyltransferase | Predicted to complete this compound generation; acts as self-resistance enzyme by acetylating kasugamycin | jmb.or.krresearchgate.netsemanticscholar.orgnih.gov |
| kasI | Oxidase for inositol (B14025) derivative | Proposed kasugamycin biosynthetic gene | jmb.or.kr |
| kasM | Membrane protein | Resistance gene | jmb.or.kr |
| kasN | D-amino acid oxidase / Glycine oxidase | Resistance gene; may drive reactions toward UDP-kasugamine | jmb.or.krnih.govnih.gov |
| kasO | Monooxygenase | Proposed kasugamycin biosynthetic gene | jmb.or.kr |
| kasP | F420-dependent H4MPT reductase / Oxidoreductase | Proposed kasugamycin biosynthetic gene | nih.govnih.govresearchgate.net |
| kasQ | UDP-N-acetylglucosamine 2-epimerase | Regulatory gene; primes kasugamycin biosynthesis by converting UDP-GlcNAc to UDP-ManNAc | jmb.or.krresearchgate.netsemanticscholar.orgnih.govnih.govnih.govrcsb.org |
| kasR | Transcriptional regulator / NDP-hexose 3,4-dehydratase | Regulatory gene | jmb.or.krnih.gov |
| ksR | Antibiotic resistance gene | Resistance gene | jmb.or.kr |
| kasT | ATP-binding protein / Transcriptional regulator | Resistance gene; pathway-specific regulator | jmb.or.krnih.gov |
Transcriptional Regulation and Control of Biosynthetic Genes
The expression of the kasugamycin biosynthetic operons is subject to transcriptional control. KasT, identified as a putative pathway-specific regulator for this gene cluster, plays a significant role in this regulation. nih.gov Experimental evidence, such as gel retardation assays, has demonstrated that KasT binds to the upstream region of kasN and to the intergenic region between kasQ and kasR. nih.gov This binding activity suggests that the expression of these operons is under the direct control of the KasT regulatory protein, ensuring coordinated production of kasugamycin. nih.gov
Enzymatic Elucidation of the this compound Biosynthetic Route
The biosynthesis of this compound involves a series of enzymatic transformations starting from common metabolic precursors.
Precursor Utilization and Incorporation (e.g., UDP-GlcNAc, 13C,15N-glucosamine, glycine, myo-inositol)
The formation of this compound, a key component of kasugamycin, relies on the incorporation of specific precursors. Isotope-feeding studies have confirmed that 13C,15N-glucosamine or UDP-GlcNH2 (uridine diphosphate (B83284) glucosamine) serves as a direct precursor for kasugamycin formation, rather than glucose or UDP-Glc. researchgate.netsemanticscholar.orgresearchgate.net UDP-N-acetylglucosamine (UDP-GlcNAc) is also a crucial starting unit for the this compound moiety. semanticscholar.orgnih.govresearchgate.net Additionally, glycine and myo-inositol are essential precursors for the complete kasugamycin molecule, with this compound itself being one of the three distinct sub-components alongside D-chiro-inositol and glycine imine. mdpi.comsemanticscholar.orgresearchgate.net
Characterization of Key Biosynthetic Enzymes (e.g., KasQ epimerase, KasD dNDP-glucose 4,6-dehydratase, KasA aminotransferase, KasB glycine/D-amino acid oxidase, KasH NDP-hexose-3-dehydratase)
Several enzymes have been characterized or predicted to play critical roles in the this compound biosynthetic pathway:
KasQ Epimerase : Recent structural and functional analyses have identified KasQ as an epimerase that initiates kasugamycin biosynthesis. researchgate.netsemanticscholar.orgnih.govnih.govrcsb.org It catalyzes the conversion of UDP-GlcNAc to UDP-ManNAc, marking a crucial initial step in the pathway. researchgate.netsemanticscholar.orgnih.govrcsb.org This finding clarified previous proposals regarding the initial steps of kasugamycin biosynthesis. researchgate.netsemanticscholar.org
KasD dNDP-glucose 4,6-dehydratase : KasD exhibits significant similarity to StrE, a dTDP-D-glucose-4,6-dehydratase from Streptomyces griseus. jmb.or.kr This enzyme is responsible for catalyzing the reaction that generates 4-keto-6-deoxy-dNDP-glucose from dNDP-glucose, a reaction common in the biosynthesis of antibiotics containing the 6-deoxyhexose (6-DOH) moiety. jmb.or.kr
KasA Aminotransferase : KasA is an aminotransferase predicted to be involved in the final steps of this compound generation. jmb.or.kr
KasB Glycine/D-amino acid oxidase : This enzyme is a glycine/D-amino acid oxidase, also predicted to contribute to the generation of this compound. jmb.or.kr
KasH NDP-hexose-3-dehydratase : KasH is an NDP-hexose-3-dehydratase predicted to be involved in the generation of this compound. jmb.or.kr Interestingly, KasH also functions as a self-resistance enzyme, inactivating kasugamycin through N2'-acetylation. researchgate.netsemanticscholar.orgnih.gov
These enzymatic steps illustrate the intricate and sequential nature of this compound biosynthesis, involving specific transformations of precursor molecules orchestrated by a dedicated set of enzymes.
Stereochemical Aspects of Biosynthetic Transformations
The synthesis of this compound, characterized by its unusual 2,3,4,6-tetradeoxy-2,4-diaminopyranoside unit, presents significant stereochemical challenges nih.govfishersci.senih.gov. Efforts in total synthesis have focused on precisely introducing amino groups at the C-2 and C-4 positions nih.govfishersci.senih.govnih.gov. A key strategy involves the selective reduction of d-fucal, a carbohydrate-derived starting material, to generate a crucial 3-deoxyglycal intermediate nih.govfishersci.senih.govnih.gov. This intermediate facilitates the stereoselective introduction of amino functionalities nih.govnih.gov.
Further advancements in the enantioselective preparation of this compound derivatives have utilized techniques such as the sulfamate-tethered aza-Wacker cyclization strategy uni.lunih.govnih.gov. This method has proven effective in addressing the complex stereochemical requirements, leading to the formation of this compound synthons with high diastereoselectivity uni.lunih.govnih.gov. Such precise control over stereochemistry is vital for the biological activity and properties of this compound and its analogues nih.govfishersci.senih.gov.
Heterologous Expression and Metabolic Engineering for Pathway Modulation
The complexity of natural product biosynthesis pathways often necessitates heterologous expression and metabolic engineering to optimize production and facilitate the generation of novel compounds. For kasugamycin, the biosynthetic gene (KBG) cluster from Streptomyces kasugaensis has been successfully cloned and expressed in alternative host organisms, including Streptomyces lividans and Rhodococcus erythropolis L-88 nih.govwikipedia.orgsenescence.info. This approach enables the constitutive expression of KBGs in various actinomycetes nih.gov.
Initial attempts with a cassette containing all putative transcriptional units of the cluster were not stably maintained in Streptomyces lividans and failed to transform Rhodococcus erythropolis nih.gov. However, a modified cassette (Cassette II), which retained the original arrangement of KBGs but replaced the promoter of kasT (a specific activator gene for KBG) with the constitutive promoter P_rpsJ_ from Streptomyces avermitilis, demonstrated stable maintenance and kasugamycin production in both S. lividans and R. erythropolis nih.govwikipedia.org.
Strategies for Enhanced this compound Production
Several metabolic engineering strategies have been explored to enhance the production of kasugamycin, thereby increasing the availability of its this compound component.
One effective strategy involves modulating the intracellular concentration of precursors. For instance, inserting an expression cassette of ino1 (encoding inositol-1-phosphate synthase from S. avermitilis) into the biosynthetic cluster (creating Cassette III) led to increased kasugamycin accumulation in Rhodococcus erythropolis, suggesting that an exogenous supply of myo-inositol enhances production nih.gov.
Another approach focuses on genetic manipulation within the producing organism. Deletion of specific genes within the kas cluster has shown promising results. For example, in the high-yielding strain S. microaureus XM301, deletion of kasW or kasX resulted in a 58% increase in kasugamycin yield (from 6 g/L to 9.5 g/L) nih.gov. Deletion of kasV and kasS also improved production by 194% and 22%, respectively, in a different strain nih.gov. These gene inactivations led to significantly increased transcription of kas genes nih.gov.
Environmental factors also play a role in enhancing production. A pH shock strategy, involving a sudden but temporary change in pH during the fermentation process, has been shown to significantly enhance kasugamycin production in batch cultures of Streptomyces kasugaensis fishersci.ca. This short-term stress can stimulate and promote the biosynthesis of secondary metabolites fishersci.ca.
Table 1: Strategies for Enhanced Kasugamycin Production
| Strategy | Mechanism | Effect on Kasugamycin Production (Example) | Host Organism | Reference |
| Gene Deletion | Increased transcription of kas genes | kasW/X deletion: 58% increase (6 g/L to 9.5 g/L) | S. microaureus XM301 | nih.gov |
| kasV deletion: 194% increase | S. microaureus | nih.gov | ||
| kasS deletion: 22% increase | S. microaureus | nih.gov | ||
| Precursor Supply | Enhanced intracellular myo-inositol concentration | Increased kasugamycin accumulation | Rhodococcus erythropolis | nih.gov |
| pH Shock | Stimulation of secondary metabolite biosynthesis | 7-fold enhancement of kasugamycin production | Streptomyces kasugaensis | fishersci.ca |
(Note: Data presented in this table are derived from detailed research findings and are illustrative of reported enhancements. For a truly interactive experience, dynamic filtering and sorting capabilities would be integrated.)
Bioengineering Approaches for Novel this compound Analogues
The chemical synthesis and bioengineering of this compound and its derivatives are crucial for developing new kasugamycin analogues with potentially enhanced or altered biological properties nih.govfishersci.senih.govuni.lunih.govnih.gov. The inherent structural complexities of this compound, particularly its multideoxy diamino sugar unit, make it a challenging target for total synthesis, yet it also presents opportunities for diversification fishersci.se.
Researchers have developed efficient synthetic pathways utilizing naturally derived carbohydrates, such as d-fucal (obtained from galactose), as starting materials to prepare this compound derivatives nih.govfishersci.senih.gov. These synthetic routes aim to overcome hurdles in introducing amino groups at specific positions and to enable gram-scale synthesis of these valuable intermediates fishersci.senih.gov. The sulfamate-tethered aza-Wacker cyclization, for instance, has been highlighted for its role in the enantioselective preparation of this compound synthons, paving the way for new antibiotic analogues uni.lunih.govnih.gov.
Beyond chemical synthesis, metabolic pathway engineering and combinatorial biosynthesis are emerging as powerful bioengineering approaches zhanggroup.orglabsolu.ca. These methods involve combining genes from different organisms and expressing them in a single host strain to redirect biosynthetic intermediates towards novel end products zhanggroup.orglabsolu.ca. By manipulating the sugar biosynthetic machinery, researchers aim to generate natural product analogues with modified sugar structures, leading to new glycosylation tools and novel glycoforms of secondary metabolites with useful biological activities zhanggroup.orglabsolu.ca. This includes the potential for creating kasugamycin analogues with altered this compound components, thereby expanding the therapeutic potential of this class of antibiotics.
Molecular Mechanisms of Action of Kasugamine at Cellular and Subcellular Levels
Exploration of Ancillary Molecular Targets
Beyond its established ribosomal binding and translation inhibition, Kasugamycin (B1663007) has been identified as a potent inhibitor of Glycoside Hydrolase Family 18 (GH18) chitinases. This discovery highlights new molecular targets for Kasugamycin, offering insights into its broader biological impact and potential applications wikidata.orgwikipedia.orgwikidata.org. GH18 chitinases are ubiquitous enzymes that catalyze the hydrolysis of β-1,4 glycosidic bonds in chitin (B13524), a vital aminopolysaccharide found in the cell walls of fungi, exoskeletons of insects, and other organisms wikipedia.org. The inhibition of these enzymes by Kasugamycin represents a significant ancillary mechanism of action.
Inhibition of Glycoside Hydrolase Family 18 (GH18) Chitinases
Kasugamycin has been demonstrated to act as a competitive inhibitor against a diverse range of GH18 chitinases. This inhibitory activity extends across enzymes from various biological sources, including bacterial species such as Serratia marcescens (SmChiA), insect species like Ostrinia furnacalis (OfChtI and OfChi-h), and human chitinases, specifically human chitinase (B1577495) (HsCht) and acidic mammalian chitinase (AMCase) wikidata.orgwikipedia.org.
The effectiveness of Kasugamycin as an inhibitor is quantified by its inhibition constant (K_i) values, which vary depending on the specific GH18 chitinase. Research has reported K_i values for Kasugamycin against these enzymes ranging from 0.25 to 29.00 μM wikipedia.org. This broad inhibitory spectrum underscores Kasugamycin's potential to interfere with chitin metabolism in various organisms.
Table 1: Inhibitory Activity of Kasugamycin against Glycoside Hydrolase Family 18 (GH18) Chitinases
| GH18 Chitinase Source | Enzyme Name | Inhibition Type | K_i Value Range (µM) |
| Bacterium | SmChiA | Competitive | 0.25 - 29.00 |
| Insect | OfChtI | Competitive | 0.25 - 29.00 |
| Insect | OfChi-h | Competitive | 0.25 - 29.00 |
| Human | HsCht | Competitive | 0.25 - 29.00 |
| Human | AMCase | Competitive | 0.25 - 29.00 |
Note: The specific K_i values for each enzyme within the reported range depend on experimental conditions and enzyme characteristics wikipedia.org.
Unlike many traditional carbohydrate-based GH18 chitinase inhibitors, such as allosamidin, Kasugamycin possesses a distinct chemical structure, suggesting a novel scaffold for chitinase inhibitor design wikidata.orgwikipedia.org.
Mechanistic Characterization of Chitinase Inhibition
The inhibitory mechanism of Kasugamycin against GH18 chitinases is characterized by its competitive nature and specific binding interactions within the enzyme's active site.
Competitive Inhibition: Kinetic studies have confirmed that Kasugamycin competitively inhibits all tested GH18 chitinases. This indicates that Kasugamycin competes with the natural substrate for binding to the enzyme's active site wikipedia.org.
Binding Modes: Detailed investigations using techniques such as tryptophan fluorescence spectroscopy and molecular docking have elucidated the binding modes of Kasugamycin to the substrate-binding clefts (SBCs) of GH18 chitinases wikidata.orgwikipedia.org. These studies reveal that Kasugamycin binds in a manner similar to that of the natural substrate. Key molecular interactions contributing to this binding include:
Electrostatic Interactions: A critical electrostatic interaction is formed between the amino group of Kasugamycin and the carboxyl group of a conserved aspartate residue, which is part of the catalytic triad (B1167595) within the GH18 chitinase wikidata.orgwikipedia.orgwikidata.org. This interaction is vital for the observed inhibitory activity wikidata.orgwikipedia.org.
CH-π Interactions and Hydrogen Bonds: In addition to the electrostatic interaction, CH-π interactions and various hydrogen bonds play significant roles in stabilizing the Kasugamycin-chitinase complex wikipedia.org.
Molecular docking analyses comparing the binding of Kasugamycin to different GH18 chitinases (e.g., OfChtI, OfChi-h, AMCase, SmChiA) have shown that while the methylkasugaminide moiety of Kasugamycin generally maintains a consistent binding mode, the D-inositol moiety exhibits some variability in its interactions wikipedia.org. Furthermore, structural differences in the enzyme, such as the replacement of a conserved tyrosine residue (Tyr141 in HsCht) with phenylalanine in other chitinases (e.g., OfChi-h and SmChiA), can impact hydrogen bond formation and, consequently, the inhibitory affinity wikidata.org. These findings suggest that modifications to the D-inositol moiety of Kasugamycin could potentially optimize its inhibitory activity against specific GH18 chitinases wikidata.org.
Molecular and Genetic Basis of Kasugamine Resistance
Enzymatic Inactivation Mechanisms
Enzymatic modification of kasugamycin (B1663007) is a prominent mechanism of resistance, rendering the antibiotic inactive. These modifications often involve the transfer of an acetyl group to specific sites on the kasugamine (B1673303) moiety, mediated by aminoglycoside N-acetyltransferases (AACs).
Aminoglycoside N-Acetyltransferases (AACs) Specific for this compound (e.g., AAC(2′)-IIa, KasF, KasH, KsR protein)
Several AAC enzymes have been identified that specifically inactivate kasugamycin. One notable example is AAC(2′)-IIa , a novel kasugamycin 2′-N-acetyltransferase identified in rice-pathogenic bacteria such as Burkholderia glumae and Acidovorax avenae subsp. avenae mdpi.complos.orgresearchgate.netnih.gov. This enzyme acetylates the 2′-amino residue of the kasugamycin molecule, leading to its inactivation mdpi.comresearchgate.net. Importantly, AAC(2′)-IIa exhibits specificity for kasugamycin and does not confer cross-resistance to other aminoglycosides like kanamycin, butirosin, spectinomycin, or streptomycin (B1217042) mdpi.comnih.gov. The gene encoding AAC(2′)-IIa is often found within the IncP genomic island, suggesting its acquisition through horizontal gene transfer mdpi.complos.org.
Within Streptomyces kasugaensis, the natural producer of kasugamycin, self-resistance mechanisms involve other acetyltransferases. KasH has been characterized as a self-resistance enzyme that acetylates kasugamycin to 2-N'-acetyl kasugamycin (Ac-KSM) nih.govnih.govescholarship.orgmdpi.com. In in vitro assays, KasH completely acetylates KSM mdpi.com. Another enzyme, KasF , also acts as a kasugamycin-modifying enzyme, though it is less specific and reactive than KasH in terms of the extent of resistance nih.govnih.govescholarship.orgmdpi.com. While KasF was initially proposed to acetylate UDP-GlcNH2, experimental evidence indicates it functions as a KSM-modifying enzyme nih.govescholarship.orgmdpi.com. The KsR protein from Streptomyces kasugaensis is another self-resistance gene that is strongly implicated in kasugamycin inactivation through chemical modification, possibly via N-acetylation at carbon 2 or 4 of the this compound group researchgate.netdatadryad.org.
Here is a summary of this compound-modifying enzymes:
| Enzyme Name | Organism(s) | Mechanism of Inactivation | Specificity | Reference(s) |
| AAC(2′)-IIa | Burkholderia glumae, Acidovorax avenae subsp. avenae | Acetylation of 2′-amino residue of kasugamycin | Specific for kasugamycin; no cross-resistance to other aminoglycosides | mdpi.complos.orgresearchgate.netnih.gov |
| KasH | Streptomyces kasugaensis | Acetylation of kasugamycin to 2-N'-acetyl kasugamycin | Specific for kasugamycin | nih.govnih.govescholarship.orgmdpi.com |
| KasF | Streptomyces kasugaensis | Partial acetylation of kasugamycin | Less specific/reactive than KasH | nih.govnih.govescholarship.orgmdpi.com |
| KsR protein | Streptomyces kasugaensis | Proposed N-acetylation at C2 or C4 of this compound group | Specific for kasugamycin | researchgate.netdatadryad.org |
Biochemical and Structural Studies of this compound-Modifying Enzymes
Biochemical analyses have provided insights into the activity of these enzymes. For instance, AAC(2′)-IIa expressed in E. coli was shown to convert kasugamycin into an acetylated form, while not modifying other aminoglycosides like neomycin, kanamycin, tobramycin, or gentamicin (B1671437) researchgate.netwikipedia.org. High-performance liquid chromatography (HPLC) elution profiles confirm the production of 2′-acetyl-KSM by AAC(2′)-IIa researchgate.netwikipedia.org.
Structural studies, particularly for KasH and KasF, reveal that both belong to the acetyltransferase superfamily, despite having low sequence identity (<10%) between them mdpi.com. Purified KasF exists as a monomer, while KasH forms dimers in solution mdpi.com. The in vivo resistance activity of KasH is more pronounced, leading to complete acetylation of kasugamycin, whereas KasF shows partial acetylation mdpi.com. These studies underscore the diverse enzymatic strategies employed for this compound inactivation.
Ribosomal Target Site Modification
Kasugamycin's primary target is the bacterial ribosome, specifically the 30S ribosomal subunit. Resistance can arise from modifications to this target site, which reduce the antibiotic's binding affinity or interfere with its inhibitory action.
Mutations in 16S rRNA Conferring Resistance (e.g., ksgA methyltransferase gene, A794, G926, A1518, A1519 mutations)
A common mechanism of kasugamycin resistance involves mutations in the 16S ribosomal RNA (rRNA) or genes responsible for its modification. The ksgA methyltransferase gene encodes a ribosomal RNA adenine (B156593) dimethyltransferase that normally dimethylates two adjacent adenines (A1518 and A1519) in the 3′-terminus of the 16S rRNA frontiersin.org. Mutations in ksgA lead to a lack of this dimethylation, conferring modest resistance to kasugamycin frontiersin.org.
Higher levels of kasugamycin resistance are associated with specific point mutations within the 16S rRNA itself. Universally conserved residues A794 and G926 in the 16S rRNA are known to be involved in kasugamycin binding frontiersin.orgfrontiersin.org. Mutations at these positions, as well as at A1519 , can confer significant resistance to kasugamycin frontiersin.org. While ksgA mutations are a frequent cause of spontaneous resistance in vitro, other mutations in genes like ksgB, ksgC, and ksgD in E. coli can also independently lead to kasugamycin resistance mdpi.comfrontiersin.org. For instance, mutations in ksgC can alter the amount of ribosomal protein S2 frontiersin.org.
Summary of Ribosomal Target Site Modifications:
| Gene/Site | Type of Modification | Effect on Resistance | Reference(s) |
| ksgA | Mutation leading to lack of dimethylation of A1518 and A1519 in 16S rRNA | Modest resistance | frontiersin.org |
| A794 (16S rRNA) | Mutation | Higher resistance | frontiersin.orgfrontiersin.org |
| G926 (16S rRNA) | Mutation | Higher resistance | frontiersin.orgfrontiersin.org |
| A1519 (16S rRNA) | Mutation | Higher resistance | frontiersin.org |
| ksgC | Mutation altering ribosomal protein S2 | Resistance | frontiersin.org |
Conformational Changes in Ribosome Leading to Resistance
Kasugamycin binds to the 30S ribosomal subunit in the region of the mRNA-binding tunnel, specifically at the E-site and P-site frontiersin.orgasm.org. This binding indirectly inhibits tRNA binding at the P-site by perturbing the mRNA-tRNA codon-anticodon interaction during translational initiation frontiersin.orgasm.org. Mutations in the 16S rRNA, such as those in ksgA or at A794, G926, and A1519, can induce conformational changes in the ribosome that prevent or reduce kasugamycin binding. These alterations to the ribosomal structure diminish the antibiotic's ability to interfere with protein synthesis, thereby conferring resistance frontiersin.org.
Efflux Pump Systems and Their Contribution to Resistance Phenotypes
Efflux pump systems are bacterial membrane proteins that actively transport antimicrobial compounds out of the cell, thereby reducing their intracellular concentration and contributing to resistance. This mechanism is crucial for bacterial survival against various antibiotics, including kasugamycin.
In the context of kasugamycin resistance, two main types of transport systems have been implicated:
Peptide ABC-importers (ATP-binding cassette importers): While typically involved in importing nutrients, some peptide ABC-importers can inadvertently transport antibiotics, a phenomenon termed "illicit transport" plos.orgnih.govdatadryad.org. Studies in E. coli K-12 have shown that kasugamycin and blasticidin S enter bacterial cells via an overlapping set of peptide ABC-importers, specifically those involved in dipeptide permease (Dpp) and oligopeptide permease (Opp) systems plos.orgnih.govresearchgate.net. Deletions in the genes encoding these peptide importers (dpp and opp) lead to increased resistance to kasugamycin, indicating that a loss of uptake can be a mechanism of resistance plos.orgnih.govresearchgate.net. Conversely, overexpression of the opp operon can decrease kasugamycin resistance researchgate.net. In Streptomyces kasugaensis, the producer organism, the kasKLM genes encode an ABC transporter system (KasK, KasL, and KasM) that actively pumps kasugamycin out of the cell, serving as a self-resistance mechanism to protect the bacterium from its own toxic metabolite nih.gov.
Multidrug and Toxic compound Extrusion (MATE) efflux pumps: The ksgB gene, when mutated, has been shown to result in kasugamycin resistance mdpi.comresearchgate.net. This gene encodes a Multidrug and Toxic compound Extrusion (MATE) efflux pump mdpi.comresearchgate.net. MATE transporters are a family of integral membrane proteins that function as drug/sodium or proton antiporters, primarily involved in the efflux of toxic and xenobiotic compounds, thereby contributing to drug resistance in microorganisms mdpi.comwikipedia.org.
These efflux systems represent active defense mechanisms that bacteria employ to reduce the intracellular concentration of this compound-containing compounds, thus contributing significantly to resistance phenotypes.
Chemical Biology and Structure Activity Relationship Sar Studies of Kasugamine and Its Analogues
Total and Semi-Synthetic Strategies for Kasugamine (B1673303) and Kasugamycin (B1663007)
The synthesis of this compound and its parent compound, kasugamycin, presents stereochemical complexities due to the presence of unusual amino sugar units. chemistryviews.orgacs.org Over the years, various total and semi-synthetic approaches have been developed to overcome these challenges.
Enantioselective Syntheses from Chiral Precursors (e.g., D-fucal, epoxide synthons)
Enantioselective syntheses of this compound and kasugamycin have leveraged chiral precursors to control stereochemistry effectively. One efficient synthetic pathway for kasugamycin and this compound utilizes D-fucal as a starting material, which can be obtained on a large scale from naturally abundant galactose. chemistryviews.orgacs.org This method addresses stereochemical intricacies by employing the selective reduction of D-fucal, leading to a pivotal 3-deoxyglycal intermediate. chemistryviews.orgacs.orgacs.orgnih.gov This intermediate is essential for the subsequent introduction of amino groups at the C-2 and C-4 positions, which are critical for this compound formation. acs.orgacs.orgnih.gov
Another approach for the enantioselective total synthesis of (+)-kasugamycin and (+)-kasuganobiosamine commences from a known chiral epoxide synthon. nih.govnih.govacs.orgchemrxiv.org This synthetic route incorporates a key sulfamate-tethered aza-Wacker cyclization strategy. nih.govnih.govacs.orgchemrxiv.org Historically, in 1968, Nakajima and colleagues reported a synthesis of this compound starting from D-glucose, involving a series of intricate functionalization steps on the glucose scaffold. acs.org
Key Methodological Advances in this compound Moiety Construction (e.g., sulfamate-tethered aza-Wacker cyclization)
A significant methodological advancement in the construction of the this compound moiety is the sulfamate-tethered aza-Wacker cyclization. nih.govnih.govacs.orgchemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org This reaction is instrumental in the enantioselective preparation of this compound derivatives and the assembly of 2-amino-2-deoxyhexoses. researchgate.netresearchgate.net Unlike many literature syntheses that typically use glycals or hexoses as starting materials, this strategy often begins from D-erythrono-1,4-lactone. researchgate.netresearchgate.net This method has been successfully applied in the synthesis of kasugamines, (+)-kasugamycin, and (+)-kasuganobiosamine. researchgate.net The sulfamate-tethered aza-Wacker cyclization provides a robust and efficient route for incorporating the nitrogenous components crucial to the this compound structure. nih.govnih.govacs.orgchemrxiv.orgresearchgate.netchemrxiv.org
Glycosylation Strategies for Disaccharide Formation
The formation of the disaccharide structure, linking this compound to the inositol (B14025) moiety in kasugamycin, is a critical step in its total synthesis. Kasugamycin is composed of the aza-monosaccharide this compound (ring A) attached to 1D-chiro-inositol (ring B). nih.govmdpi.comnih.govresearchgate.net Glycosylation strategies aim to conjoin protected versions of these components at a late stage in the synthesis. nih.gov
One effective glycosylation strategy involves the use of glycosyl 1-O-m-chlorobenzoate (mCBz) donors, which yield a disaccharide intermediate that can then be transformed into kasugamycin. acs.orgacs.orgnih.gov Investigations into activating agents for this glycosylation have shown varying efficiencies. For instance, in a reaction between a this compound derivative and a D-inositol derivative, boron trifluoride diethyl etherate (BF₃·OEt₂) was evaluated as an activator, yielding the desired product in 21%. acs.org However, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) proved to be more effective, enhancing the yield to 85% with a favorable α/β ratio of 9.7:1. acs.org
Table 1: Glycosylation Activator Comparison
| Activator | Yield (%) | α/β Ratio |
| BF₃·OEt₂ | 21 | Not specified |
| TMSOTf | 85 | 9.7:1 |
Biosynthetically, the enzyme KasA, a glycosyltransferase, is responsible for coupling UDP-carboxyformimidoyl-kasugamine with myo-inositol to form a kasugamycin disaccharide precursor. mdpi.comresearchgate.netresearchgate.net
Rational Design and Synthesis of this compound Derivatives
The rational design and synthesis of this compound derivatives are driven by the goal of developing analogues with improved or novel biological properties. chemistryviews.orgacs.org This involves targeted chemical modifications and the exploration of structural variations.
Chemical Modifications at Key Functional Groups
Synthetic pathways to kasugamycin and its derivatives are designed to enable the development of analogues with useful biological properties. chemistryviews.org The this compound moiety, with its distinct 2,3,4,6-tetradeoxy-2,4-diaminopyranoside unit, offers several sites for chemical modification. chemistryviews.org For example, the synthesis routes utilizing D-fucal are specifically designed to facilitate the preparation of this compound derivatives. chemistryviews.orgacs.org
Exploration of Bioisosteric Replacements
While the provided literature emphasizes the development of this compound analogs and derivatives for improved biological properties, specific detailed research findings on "bioisosteric replacements" within the this compound scaffold are not explicitly detailed. The broader objective of designing and synthesizing new analogues implicitly involves exploring structural variations, which can include bioisosteric strategies to modulate physicochemical properties, metabolic stability, and receptor interactions. The aim is to create compounds with enhanced efficacy or altered selectivity.
In Vitro Biological Evaluation of Synthetic Analogues (Mechanistic Focus)
The in vitro biological evaluation of synthetic analogues of this compound, often as part of larger kasugamycin analogues, aims to elucidate their mechanistic interactions with biological targets. Kasugamycin, which incorporates this compound, exerts its antibacterial effect by inhibiting protein synthesis. It specifically targets the small ribosomal subunit, perturbing the formation of the 30S initiation complex labsolu.caresearchgate.net. This mechanism involves binding to the E-site within the mRNA path, affecting the transition of the 30S initiation complex into a stable 30S-IC labsolu.ca. Studies have shown that kasugamycin's interactions with the 16S rRNA, particularly at nucleotides A794 and G926, are critical for its activity and are consistent with observed chemical protection sites and resistance mutations labsolu.ca.
Assessment of Target Binding Affinity and Specificity
For compounds like kasugamycin, which contains the this compound moiety, target binding affinity and specificity are typically assessed through biochemical and biophysical analyses. For instance, studies on kasugamycin's interaction with the ribosome have employed cryo-electron microscopy (cryo-EM) to determine its binding sites and the precise interactions with the 16S rRNA labsolu.ca. This level of structural detail provides insights into the molecular basis of its activity and selectivity.
The development of synthetic this compound analogues would involve similar rigorous assessment methods. These would include:
Isothermal Titration Calorimetry (ITC): To quantify binding thermodynamics (affinity, enthalpy, entropy) to the ribosomal target or other potential protein/RNA targets.
Surface Plasmon Resonance (SPR): To measure binding kinetics (association and dissociation rates) and affinity constants (KD).
Fluorescence Spectroscopy: To observe changes in fluorescence upon ligand binding, indicating interaction and allowing for affinity determination.
NMR Spectroscopy: To identify specific interaction sites on the target molecule and characterize conformational changes induced by analogue binding.
Ribosomal Binding Assays: Direct measurement of the analogue's ability to bind to bacterial ribosomes or ribosomal subunits and inhibit protein synthesis, often compared to the parent kasugamycin.
While the general methodologies for assessing target binding affinity and specificity are well-established in chemical biology, specific experimental data tables for synthetic this compound analogues were not found in the provided search results.
Comparative Analysis of Molecular Activity Profiles
Comparative analysis of molecular activity profiles for this compound analogues would involve evaluating their potency against various bacterial strains, their impact on specific cellular processes (e.g., protein synthesis, DNA replication), and their selectivity. For kasugamycin, its activity against bacterial plant diseases, such as rice blast caused by Magnaporthe grisea, and its role as a protein synthesis inhibitor are well-documented nih.govresearchgate.netnih.govresearchgate.net. The inactivation of kasugamycin by acetyltransferases like KasF and KasH, which modify kasugamycin to 2-N'-acetyl kasugamycin, represents a mechanism of resistance and highlights the importance of understanding structural modifications that affect activity researchgate.net.
A comparative analysis of this compound analogues would typically involve:
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays: To determine the lowest concentrations required to inhibit visible bacterial growth or kill bacteria, respectively, across a panel of sensitive and resistant strains.
Enzyme Inhibition Assays: If a specific enzyme target is identified, assays to measure the analogue's inhibitory constant (Ki) or IC50 value.
Cell-free protein synthesis assays: To directly assess the inhibition of protein synthesis by the analogues.
Selectivity assays: To evaluate activity against bacterial targets versus host cell components to gauge potential off-target effects.
Although the synthesis of this compound derivatives is mentioned as a route to new analogues with enhanced biological properties nih.govnih.govresearchgate.netku.eduacs.org, specific comparative activity data for a series of synthetic this compound analogues were not explicitly provided in the search results.
Computational Chemistry and Molecular Modeling in SAR
Computational chemistry and molecular modeling play an increasingly vital role in SAR studies, offering insights into molecular interactions and predicting biological activity. These in silico methods complement experimental approaches by providing atomic-level understanding of ligand-target interactions and guiding the rational design of new compounds acquirepublications.orgnih.govmdpi.comresearchgate.netnih.gov.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a receptor (e.g., a protein or RNA) to form a stable complex acquirepublications.orgnih.govmdpi.comresearchgate.net. It aims to predict the binding mode and affinity between the ligand and its target. For this compound and its analogues, molecular docking could be employed to:
Identify potential binding sites on ribosomal components or other bacterial targets.
Predict the binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the analogues and the target.
Estimate binding affinities (e.g., docking scores, binding energies) to prioritize compounds for synthesis and experimental testing.
Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems acquirepublications.orgnih.govmdpi.comresearchgate.net. MD simulations allow researchers to:
Evaluate the stability of ligand-receptor complexes predicted by docking over time.
Observe conformational changes in both the ligand and the receptor upon binding.
Analyze the dynamics of interactions, including the formation and breaking of hydrogen bonds and other non-covalent interactions.
Calculate binding free energies (e.g., using MM/GBSA or MM/PBSA methods), providing a more accurate measure of binding affinity than static docking scores nih.gov.
These simulations provide crucial insights into the flexibility of the binding site and the ligand, which are essential for understanding the true nature of the interaction nih.gov. While molecular docking and dynamics simulations are widely used in drug discovery and SAR studies for various compounds acquirepublications.orgnih.govmdpi.comresearchgate.netnih.gov, specific detailed studies applying these techniques to synthetic this compound analogues with reported binding energies or interaction profiles were not found in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that correlates the chemical structure of a series of compounds with their observed biological activity mdpi.comresearchgate.net. QSAR models aim to establish a mathematical relationship between molecular descriptors (numerical representations of chemical structure and properties) and biological activity, enabling the prediction of activity for new or untested compounds mdpi.comresearchgate.net.
For this compound analogues, QSAR studies could involve:
Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for a set of this compound analogues with known biological activities.
Model Development: Using statistical methods (e.g., multiple linear regression (MLR), partial least squares (PLS), artificial neural networks) to build a predictive model that relates descriptors to activity mdpi.comresearchgate.net.
Model Validation: Rigorously validating the QSAR model using internal (e.g., cross-validation) and external validation sets to ensure its robustness and predictive power nih.govmdpi.comresearchgate.net.
Activity Prediction and Design: Utilizing the validated QSAR model to predict the activity of newly designed this compound analogues and guide their synthesis, focusing on structural features that enhance desired biological properties nih.govmdpi.comresearchgate.net.
QSAR studies are powerful tools for optimizing lead compounds and designing novel derivatives by identifying key structural features that influence biological activity nih.govmdpi.com. While the principles of QSAR are broadly applied in the development of various antimicrobial agents and other bioactive compounds nih.govmdpi.comresearchgate.net, specific QSAR models or detailed analyses for synthetic this compound analogues were not identified in the provided search results.
Agricultural and Environmental Research Perspectives on Kasugamine
Interactions with Plant Pathogenic Microorganisms
Kasugamycin (B1663007) demonstrates potent activity against both fungal and bacterial plant pathogens, making it a valuable tool in crop protection. Its effectiveness stems from a unique mode of action that targets essential cellular processes in susceptible organisms.
Kasugamycin primarily functions as a protein synthesis inhibitor, disrupting the ability of target pathogens to produce new proteins, which is crucial for their survival and proliferation wikipedia.orguplcorp.comjmb.or.kr. Unlike some other aminoglycosides, Kasugamycin does not induce translational misreading, a characteristic attributed to its lack of a deoxystreptamine moiety asm.orgnih.govresearchgate.net.
The antibiotic binds to the 30S ribosomal subunit in prokaryotes and in the fungus Magnaporthe oryzae (formerly Magnaporthe grisea) wikipedia.orgasm.orgresearchgate.net. This binding occurs in the region of the mRNA-binding tunnel, specifically at the E-site and P-site asm.orgnih.gov. By perturbing the mRNA-tRNA codon-anticodon interaction during translational initiation, Kasugamycin indirectly inhibits tRNA binding at the P-site, thereby interfering with the initiation step of protein synthesis wikipedia.orgasm.orgchemrxiv.org.
For bacterial pathogens such as Erwinia amylovora, the causative agent of fire blight in apples and pears, Kasugamycin is thought to enter bacterial cells by mimicking naturally occurring nutrients, effectively "hijacking" importer systems that are not involved in the uptake of other antibiotics like streptomycin (B1217042) or oxytetracycline (B609801) uplcorp.com. This unique entry mechanism contributes to its effectiveness against pathogens like E. amylovora uplcorp.comnih.gov. Kasugamycin also exhibits activity against Burkholderia glumae and Acidovorax avenae subsp. avenae, which cause rice bacterial grain and seedling rot or rice bacterial brown stripe, respectively asm.orgresearchgate.netnih.gov.
Kasugamycin has a broad spectrum of activity against various plant diseases. It is highly effective against rice blast caused by Magnaporthe oryzae and is widely used for its control in agriculture nih.govresearchgate.netnih.gov. Beyond fungal diseases, Kasugamycin is also effective against a range of bacterial plant diseases, including leaf spot, fire blight (Erwinia amylovora), and bacterial diseases in various crops nih.govfrontiersin.org. It is registered for use in controlling fire blight in pome fruit, walnut blight caused by Xanthomonas campestris pv. juglandis, and bacterial blast and canker caused by Pseudomonas syringae pv. syringae in cherries uplcorp.com. Notably, Kasugamycin has demonstrated efficacy even against copper- and streptomycin-resistant strains of these bacteria uplcorp.comresearchgate.net.
A significant aspect of Kasugamycin's specificity is its weak or almost no antibacterial activity against common pathogenic bacteria of humans or animals, despite belonging to the same antibiotic class as streptomycin regulations.govuplcorp.com. This distinction is beneficial for agricultural applications, reducing concerns about cross-resistance with clinically important antibiotics regulations.gov.
However, resistance to Kasugamycin has emerged in some plant pathogens. For instance, Kasugamycin-resistant isolates of Burkholderia glumae and Acidovorax avenae subsp. avenae have been reported in Japan asm.orgnih.govnih.gov. This resistance is conferred by a novel gene, aac(2')-IIa, which encodes a Kasugamycin 2'-N-acetyltransferase. This enzyme acetylates the 2'-amino residue of the kasugamine (B1673303) ring, leading to the inactivation of Kasugamycin's antibacterial activity regulations.govjmb.or.krnih.gov.
Mechanisms of Pathogen Inhibition (e.g., against Magnaporthe grisea, Burkholderia glumae, Acidovorax avenae, Erwinia amylovora)
Uptake, Translocation, and Persistence in Plants
Understanding how Kasugamycin moves within plants is crucial for optimizing its application and predicting its efficacy. Studies have investigated its uptake mechanisms and transport dynamics in various plant systems.
The uptake of Kasugamycin by plants is an active process that requires energy consumption and involves carrier proteins frontiersin.orgresearchgate.netnih.gov. Research using rice and castor bean seedlings has shown that the uptake of Kasugamycin is mediated by sugar transporter proteins frontiersin.orgresearchgate.netnih.govresearchgate.net. Competitive inhibitors of sugar transporters, such as D-glucose, D-chiro-inositol, and phlorizin, significantly inhibit Kasugamycin uptake frontiersin.orgresearchgate.netnih.govresearchgate.net. Similarly, energy inhibitors like dinitrophenol (DNP) and carbonyl cyanide chlorophenylhydrazone (CCCP) also reduce Kasugamycin uptake, further indicating an active, energy-dependent transport system frontiersin.orgresearchgate.netnih.gov.
Table 1: Inhibition of Kasugamycin Uptake by Competitive and Energy Inhibitors frontiersin.orgresearchgate.netnih.gov
| Inhibitor Type | Inhibitor Name | Inhibition Rate (%) |
| Competitive Inhibitor | D-glucose | 71.03 |
| Competitive Inhibitor | D-chiro-inositol | 67.95 |
| Competitive Inhibitor | Phlorizin | 61.73 |
| Energy Inhibitor | Dinitrophenol (DNP) | 34.23 |
| Energy Inhibitor | CCCP | 48.06 |
Once absorbed, Kasugamycin can be transported systemically within plants. Studies using 14C-marked Kasugamycin applied to rice leaves demonstrated its penetration into foliar tissues and subsequent distribution in shoots and roots, indicating bidirectional translocation nih.govfrontiersin.orgnih.gov. The castor bean (Ricinus communis L.), a model plant for phloem transport, has been used to further elucidate these dynamics nih.govfrontiersin.orgresearchgate.netresearchgate.net. Results show that cotyledon-applied Kasugamycin can transport into the phloem and distribute throughout the root and shoot of the plant frontiersin.orgresearchgate.netnih.govresearchgate.net. This phloem mobility allows Kasugamycin to move from the point of application to other parts of the plant, including roots and newly growing tissues frontiersin.orgresearchgate.net. Fluorescence microscopy has revealed that Kasugamycin is mainly distributed in mesophyll cells and phloem of leaves, protoplast cells of stems, and both phloem and xylem of roots frontiersin.org.
Investigation of Uptake Mechanisms (e.g., sugar transporters)
Environmental Fate and Impact in Soil and Water Ecosystems
The environmental fate of Kasugamycin is influenced by various factors, including degradation in soil and water, and its mobility.
Kasugamycin is characterized as moderately persistent to persistent in the environment usda.govusda.gov. A major pathway for its degradation is aerobic microbial metabolism in soil, with reported half-lives ranging from 43 to 73 days usda.govusda.gov. However, laboratory studies using a single soil type have led the U.S. EPA to use a more conservative 219-day soil half-life for persistence calculations usda.govusda.gov. Field dissipation studies, which account for factors like soil movement, show faster half-lives in soil, typically ranging from 5.7 to 12.3 days usda.govusda.gov. After a year, approximately 4% of the applied Kasugamycin may remain in the soil usda.govusda.gov.
In water, Kasugamycin undergoes both aerobic and anaerobic degradation usda.govusda.gov. Aerobic degradation is generally faster than anaerobic degradation usda.govusda.gov. The typical aerobic half-life in water is approximately seven days, while in sediment, it is around 108 days usda.govusda.gov. Under anaerobic conditions, the half-life in water increases to 32 days, and in sediment, it can be up to 141 days usda.govusda.gov. Hydrolysis in water is a slow process, particularly under acidic conditions usda.govusda.govregulations.gov. The hydrolysis half-life at pH 4, 5, 7, and 9 was reported as 462, 630, 79.7, and 11.4 days, respectively regulations.gov. Aqueous photolysis can also contribute to its degradation, with a half-life of 17.4 days in natural lake water regulations.gov.
Kasugamycin's mobility in soil varies with soil type; it moves freely in sandy soil but less so in clay soils usda.govusda.govregulations.gov. Based on its estimated Koc values, it is classified as highly mobile in sand (Koc = 10 mL/g) to moderately mobile in clay loam soil (Koc = 364 mL/g) regulations.gov. This mobility suggests a potential for movement into surface water and, to a lesser extent, groundwater usda.govusda.govregulations.gov. Volatilization from moist soil or water surfaces is not expected to be a significant fate process due to its ionic nature usda.govregulations.govnih.gov. The potential for bioconcentration in aquatic organisms is considered low, indicated by an estimated bioconcentration factor (BCF) of 3 nih.govregulations.gov.
While Kasugamycin is generally considered nontoxic to microorganisms, some studies suggest it can inhibit the growth of certain aquatic bacteria while potentially stimulating the growth of others mdpi.comusda.gov. However, it is not considered a persistent pesticide in water, and the risk of water contamination in specific agricultural settings, such as rice paddies, has been deemed very low usda.gov.
Table 2: Environmental Half-Lives of Kasugamycin
| Environment/Condition | Half-Life (Days) | Source |
| Aerobic Soil | 43–73 | usda.govusda.gov |
| Aerobic Soil (EPA calc.) | 219 | usda.govusda.gov |
| Field Dissipation (Soil) | 5.7–12.3 | usda.govusda.gov |
| Aerobic Water | 7 | usda.govusda.gov |
| Anaerobic Water | 32 | usda.govusda.gov |
| Aerobic Sediment | 108 | usda.govusda.gov |
| Anaerobic Sediment | 141 | usda.govusda.gov |
| Aqueous Photolysis (Lake Water) | 17.4 | regulations.gov |
| Hydrolysis (pH 4) | 462 | regulations.gov |
| Hydrolysis (pH 5) | 630 | regulations.gov |
| Hydrolysis (pH 7) | 79.7 | regulations.gov |
| Hydrolysis (pH 9) | 11.4 | regulations.gov |
Degradation Pathways in Environmental Matrices
The environmental degradation of Kasugamycin (KSM) is a critical aspect of its ecological impact, particularly in soil. Research indicates that various factors can influence its breakdown and transport within environmental matrices. For instance, the presence of biochar has been shown to significantly enhance KSM degradation in soil. Studies have demonstrated that biochar application can increase KSM degradation in soil by 8.4–68.4% compared to treatments without biochar. nih.govfishersci.ca This accelerated degradation leads to the formation of smaller organic moieties and some macromolecular organic phases. nih.govfishersci.ca
Furthermore, the degradation rate of KSM in soil is enhanced in the presence of cadmium (Cd) contamination. nih.govfishersci.ca The application of biochar in Cd-contaminated soils can also reduce the downward transport of KSM, thereby mitigating its potential for deeper environmental contamination and subsequent uptake by crops like spinach. Specifically, biochar application resulted in less KSM absorption by spinach roots (18.0–48.4%) and shoots (33.0–33.2%) compared to treatments without biochar. nih.govfishersci.ca These findings suggest that strategies like biochar amendment could be environmentally friendly approaches to increase KSM degradation and reduce its mobility in agricultural soils. nih.govfishersci.ca
Influence on Microbial Communities and Environmental Resistome Development
The introduction of agrochemicals, including antibiotics like Kasugamycin, into environmental systems exerts selective pressure on microbial communities, influencing their composition, diversity, and the development of environmental resistomes. Antibiotic residues in the environment can significantly increase the likelihood of genetic mutations in exposed bacteria, accelerating the emergence and dissemination of antibiotic resistance genes (ARGs). wikipedia.org Wastewater treatment plants, for example, are recognized as key sites for the spread of ARGs into the environment. nih.gov
Kasugamycin's long-term agricultural use has indeed led to the emergence of resistant bacterial strains. For instance, resistance to Kasugamycin has been observed in rice-pathogenic bacteria such as Burkholderia glumae and Acidovorax avenae subsp. avenae in Japan. nih.govusda.gov A significant mechanism of high-level Kasugamycin resistance in these bacterial pathogens is conferred by the aac(2')-IIa gene, which encodes an N-acetyltransferase. nih.govusda.gov This gene has been found integrated into the IncP island of a donor bacterial species, highlighting the role of mobile genetic elements in the horizontal transfer of resistance. usda.gov Other resistance mechanisms, such as mutations in the ksgA gene (a dimethyltransferase), which lead to a loss of methylation in 16S rRNA, can also confer modest resistance to Kasugamycin. nih.gov The presence of Kasugamycin in agricultural environments acts as a selective agent, favoring the proliferation of resistant microbial populations and contributing to the broader environmental resistome.
Ecological and Evolutionary Implications of Resistance in Agricultural Pathogens
The development of resistance in agricultural pathogens to compounds like Kasugamycin carries significant ecological and evolutionary implications. The emergence of Kasugamycin-resistant strains of Burkholderia glumae and Acidovorax avenae subsp. avenae in rice-growing regions demonstrates a clear evolutionary response to sustained selection pressure from antibiotic application. nih.govusda.gov These resistant isolates have been found to cause rice seedling rot even after treatment with Kasugamycin, indicating a practical challenge to disease control. nih.gov
The mechanisms of resistance, particularly the acquisition of genes like aac(2')-IIa via mobile genetic elements such as the IncP island, illustrate the rapid adaptive capacity of pathogens. usda.gov This horizontal gene transfer (HGT) allows for the swift dissemination of resistance traits within and between bacterial populations, posing a continuous threat to the efficacy of existing agrochemicals. wikipedia.orgnih.gov From an ecological perspective, the widespread use of a single-mode-of-action pesticide can intensify the selective pressure, accelerating the evolution of resistance in target pathogens. metabolomicsworkbench.orgiarc.fr This can lead to a reduction in the genetic diversity of pathogen populations, favoring the resistant genotypes.
Understanding these ecological and evolutionary dynamics is crucial for sustainable agricultural practices. Strategies that reduce reliance on single chemical control methods, such as integrating induced resistance in plants or employing diverse pest management approaches, can help mitigate the evolutionary pressure on pathogens and preserve the effectiveness of valuable agrochemicals like Kasugamycin. metabolomicsworkbench.orgiarc.fr
Advanced Methodological Approaches Driving Kasugamine Research
High-Resolution Structural Biology
High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided invaluable insights into the molecular mechanisms of Kasugamine's action and the enzymes involved in its metabolism.
X-ray Crystallography and Cryo-Electron Microscopy of Ribosome-Kasugamine Complexes
X-ray crystallography has been instrumental in determining the binding sites of Kasugamycin (B1663007) on bacterial ribosomes. Structures of KSM bound to the Thermus thermophilus 70S ribosome and the Escherichia coli 70S ribosome (specifically its 30S ribosomal subunit) have been resolved at resolutions around 3.5 Å nih.govnih.govnih.govnih.gov. These studies reveal that Kasugamycin binds within the messenger RNA (mRNA) channel of the 30S subunit, interacting with universally conserved nucleotides G926 and A794 in the 16S ribosomal RNA (rRNA) nih.govnih.gov. These specific nucleotides are also recognized as sites of Kasugamycin resistance nih.govnih.govusda.gov.
Kasugamycin exhibits two binding sites on the T. thermophilus 30S subunit: a primary and a secondary site. The primary site is situated atop helix 44 (h44), spanning the region between h24 and h28 of the 16S rRNA, making contact with A794 and G926 nih.govnih.gov. The secondary site involves interactions with G693 in h23 and the ribosomal protein S7 nih.gov. However, recent cryo-EM studies on E. coli 30S initiation complexes have primarily observed the primary binding site, suggesting the secondary site might be specific to T. thermophilus wikidata.org. The binding of Kasugamycin at these sites overlaps with the mRNA kink between the P-site and E-site codons, thereby interfering with the mRNA path and blocking initiator tRNA binding by perturbing the mRNA-tRNA codon-anticodon interaction during translational initiation nih.govnih.govusda.govguidetopharmacology.org.
More recently, cryo-EM has enabled even higher resolution structural analyses of antibiotic-ribosome complexes, including those involving Kasugamycin. Resolutions ranging from 1.6 to 2.2 Å and 2.0 to 2.9 Å for Ksg-30S initiation complexes have been achieved wikidata.orgfishersci.ca. These advanced resolutions permit a highly precise description of both direct and water-mediated interactions between Kasugamycin and its ribosomal target wikidata.orgfishersci.ca.
Structural Analysis of Biosynthetic and Resistance Enzymes
Structural biology also plays a critical role in understanding the enzymes responsible for this compound's biosynthesis and the mechanisms of resistance.
Biosynthetic Enzymes: The biosynthesis of Kasugamycin involves a complex enzymatic pathway. A key enzyme, KasQ, an epimerase, has been identified as initiating Kasugamycin biosynthesis by catalyzing the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylmannosamine (UDP-ManNAc) wikipedia.orglabsolu.cachem960.comthegoodscentscompany.comgoogle.com. Other genes and their encoded enzymes, such as kasD (dNDP-glucose 4,6-dehydratase), kasA (aminotransferase/glycosyltransferase), kasN (glycine oxidase), and kasJ (epimerase), are also implicated in the pathway, contributing to the formation of the This compound (B1673303) moiety and subsequent steps in Kasugamycin production wikipedia.orgthegoodscentscompany.comwikipedia.orgnih.gov.
Resistance Enzymes: Bacterial resistance to Kasugamycin is often mediated by enzymatic modification of the antibiotic. Acetyltransferases, notably KasF and KasH, are known to inactivate Kasugamycin through acetylation wikipedia.orglabsolu.cathegoodscentscompany.comgoogle.com. Specifically, KasH acts as a self-resistance enzyme by acetylating Kasugamycin to 2-N'-acetyl kasugamycin (Ac-KSM) wikipedia.orglabsolu.cathegoodscentscompany.comwikipedia.org. The gene aac(2')-IIa, encoding Kasugamycin 2'-N-acetyltransferase, has been identified in Kasugamycin-resistant plant pathogenic bacteria such as Burkholderia glumae and Acidovorax avenae subsp. avenae. This enzyme demonstrates specificity for Kasugamycin, showing no reactivity with other clinically significant aminoglycoside antibiotics usda.gov.
Advanced Spectroscopic and Biophysical Techniques
Beyond high-resolution structural methods, various advanced spectroscopic and biophysical techniques are employed to characterize this compound and its interactions.
NMR Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules, including complex antibiotics like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to determine the chemical composition and molecular arrangement of this compound and its synthetic intermediates.
In the context of this compound synthesis, ¹H NMR analysis has been crucial for confirming the identity and absolute stereochemistry of synthesized this compound synthons, ensuring the formation of specific diastereomers. For studying biosynthetic pathways, ¹H NMR and ³¹P NMR have been utilized to monitor enzymatic reactions, such as the conversion of UDP-GlcNAc to UDP-ManNAc by the epimerase KasQ, by observing the evolution of substrates and products over time wikipedia.orgthegoodscentscompany.com. Furthermore, Saturation Transfer Difference (STD) NMR has been applied to investigate the binding of substrates to enzymes like KasQ, providing insights into their interaction mechanisms thegoodscentscompany.com. Carbon-13 NMR studies have also contributed to understanding this compound biosynthesis.
Tryptophan Fluorescence Spectroscopy for Ligand Binding Studies
Tryptophan fluorescence spectroscopy is a biophysical technique commonly used to study ligand binding to proteins. It relies on the intrinsic fluorescence of tryptophan residues within a protein, which can change upon ligand binding due to conformational changes or direct interaction with the ligand. While this technique is broadly applicable for assessing binding affinities and conformational dynamics in protein-ligand interactions, specific detailed research findings focusing solely on this compound and its direct application using tryptophan fluorescence spectroscopy were not extensively detailed in the provided search results.
Future Research Directions and Uncharted Territories in Kasugamine Studies
Discovery of Novel Kasugamine (B1673303) Analogues and Producers
The exploration of novel this compound analogues and the identification of new producing organisms represent a significant frontier in natural product chemistry and drug discovery. The chemical synthesis of kasugamycin (B1663007), and by extension, this compound derivatives, is vital not only for securing the natural product but also for creating analogues with enhanced biological properties acs.org. Recent advancements in synthetic pathways, such as utilizing D-fucal as a starting material, have enabled gram-scale synthesis of this compound derivatives, paving the way for the preparation of other related deoxy amino sugars acs.org.
Understanding the complete biosynthetic pathway of kasugamycin, which involves this compound as a key intermediate, remains an active area of research mdpi.comnih.govmdpi.com. Enzymes like KasQ, an epimerase, have been identified as priming kasugamycin biosynthesis by converting UDP-GlcNAc to UDP-ManNAc, offering potential targets for pathway manipulation to yield new analogues mdpi.comnih.govmdpi-res.comresearchgate.net. Researchers are eager to investigate this pathway further to generate new and useful KSM analogs mdpi.comnih.gov. The application of synthetic biology, incorporating bioinformatics, data mining, and DNA editing, is crucial for revealing novel drug molecules from microbial strains or bioresources that might be overlooked by classical methods mdpi.com.
Strategies for Mitigating and Circumventing this compound Resistance
The emergence of resistance to kasugamycin in phytopathogenic bacteria, such as Burkholderia glumae and Acidovorax avenae, highlights the urgent need for strategies to mitigate and circumvent this resistance nih.govresearchgate.net. Mechanisms of resistance to aminoglycosides, including kasugamycin, involve decreased drug uptake, ribosomal target modification, drug efflux, and enzymatic modification nih.govnih.gov.
One significant resistance mechanism identified in rice-pathogenic bacteria is the acquisition of the aac(2′)-IIa gene, which encodes a kasugamycin 2′-N-acetyltransferase (AAC(2′)-IIa) that inactivates kasugamycin nih.govresearchgate.net. KasH, another enzyme, also acts as a self-resistance mechanism by acetylating kasugamycin mdpi.comresearchgate.net. Future research should focus on characterizing the detailed function of such resistance genes to combat resistant pathogens nih.gov. Strategies to combat antimicrobial resistance generally include rational antimicrobial use, improved infection prevention and control, and the development of new antimicrobials nih.gov. For agricultural applications, integrated pest management (IPM) practices, such as alternating insecticides with different modes of action, using appropriate application rates, and monitoring pest populations, are crucial to delay resistance development ahdb.org.ukpesticidestewardship.orgresearchgate.netcroplife.org.au.
Exploration of Undiscovered Biological Activities and Molecular Targets (Mechanistic Focus)
While kasugamycin is known for its role as an antibiotic and antifungal agent, particularly against rice blast disease, there is growing interest in exploring its undiscovered biological activities and molecular targets beyond ribosomal inhibition. Recent studies have identified kasugamycin as a novel chitinase (B1577495) 1 (CHIT1) inhibitor with strong antifibrotic effects, particularly in pulmonary fibrosis atsjournals.orgbiorxiv.org. This activity is distinct from its aminoglycoside properties, as other aminoglycosides did not show similar anti-CHIT1 activity atsjournals.org. Kasugamycin has been shown to inhibit profibrotic macrophage activation, fibroblast proliferation, and myofibroblast transformation, and to inhibit the physical association between CHIT1 and TGFBRAP1, a molecule that enhances TGF-β signaling atsjournals.orgbiorxiv.org.
Furthermore, kasugamycin has demonstrated anti-tumor effects, specifically inhibiting melanoma lung metastasis, by abrogating CHI3L1-stimulated cellular signaling and bioactivities and reducing M2 macrophage differentiation researchgate.net. These findings suggest that this compound and its derivatives could be investigated for their potential in treating fibrotic diseases and certain cancers, opening new therapeutic avenues that are independent of their traditional antibacterial mechanisms.
Interdisciplinary Research Integrating Chemical, Biological, and Ecological Disciplines
Addressing complex challenges associated with this compound, such as the discovery of new analogues, resistance management, and the exploration of novel biological activities, necessitates an interdisciplinary approach uio.nonumberanalytics.comncsu.edugatech.edu. Integrating chemical, biological, and ecological disciplines is crucial for a holistic understanding and for developing sustainable solutions.
Chemical Biology: This integration can drive the synthesis of new this compound derivatives and analogues, facilitate the elucidation of complex biosynthetic pathways, and enable the precise characterization of molecular interactions with novel biological targets acs.orgmdpi.com.
Ecology and Environmental Science: Understanding the environmental fate and transport of kasugamycin, especially in agricultural settings, is vital. Research on how factors like biochar and heavy metals affect kasugamycin degradation and transport in soil is an example of such interdisciplinary work mdpi.comresearchgate.net. This also includes studying the ecological impact of resistance development and the spread of resistance genes in various environments nih.govnumberanalytics.com.
Microbiology and Genetics: Investigating the genetic basis of this compound production in Streptomyces kasugaensis and other potential producers, as well as the molecular mechanisms of resistance, requires expertise in microbiology and genetics mdpi.comnih.govjmb.or.krresearchgate.net. This includes studying gene clusters involved in biosynthesis and resistance, and exploring horizontal gene transfer mechanisms nih.govjmb.or.kr.
Computational Approaches: Bioinformatics, data mining, and computational chemistry are increasingly important for predicting novel analogues, understanding molecular targets, and modeling resistance mechanisms mdpi.com.
Such interdisciplinary collaborations, involving chemists, biologists, ecologists, and computational scientists, are essential to unlock the full potential of this compound and to develop innovative solutions for its sustainable application and the discovery of new therapeutic uses.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for synthesizing Kasugamine in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Reaction Optimization : Adjusting catalysts (e.g., palladium for cross-coupling) and solvents (e.g., DMF or THF) to improve yield .
- Purification : Column chromatography or recrystallization to isolate high-purity compounds, validated via NMR and HPLC .
- Yield Reporting : Document reaction conditions (temperature, time) and reproducibility metrics across ≥3 independent trials .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm molecular structure by matching peak assignments with literature data .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if applicable) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Measure IC50 values using fluorometric/colorimetric substrates (e.g., kinase assays) .
- Cell Viability (MTT/XTT) : Test cytotoxicity in relevant cell lines (e.g., cancer models) with dose-response curves .
Advanced Research Questions
Q. How can computational models elucidate this compound’s interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes against crystallized protein structures (PDB IDs) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories (GROMACS/AMBER) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Meta-Analysis : Pool data from ≥5 studies to assess effect sizes and heterogeneity (RevMan/PRISMA guidelines) .
- Experimental Replication : Standardize protocols (e.g., cell culture conditions, dosing intervals) to minimize variability .
- Statistical Triangulation : Combine ANOVA, Bayesian inference, and sensitivity analysis to identify confounding factors .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Analog Synthesis : Modify functional groups (e.g., hydroxyl, methyl) and test derivatives in bioassays .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic field descriptors from aligned analogs .
Q. What methodologies track this compound’s metabolic pathways in vivo?
- Methodological Answer :
- Radiolabeling : Use 14C/3H isotopes to trace metabolites in rodent models via LC-MS/MS .
- CYP450 Inhibition Assays : Identify metabolic enzymes using human liver microsomes .
Methodological Guidelines
- Experimental Reproducibility : Document all parameters (e.g., solvent purity, instrument calibration) in Supporting Information .
- Data Interpretation : Avoid forcing data to fit hypotheses; use Bland-Altman plots for bias assessment .
- Literature Integration : Cross-reference findings with recent studies (post-2020) to address knowledge gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
